Sodium 3-(3-aminophenyl)propanoate
Description
Sodium 3-(3-aminophenyl)propanoate is an aromatic sodium carboxylate characterized by a phenyl ring substituted with an amino group (–NH₂) at the meta position, linked to a propanoate backbone (CH₂–CH₂–COO⁻Na⁺). Sodium salts of phenylpropanoic acids are often employed in pharmaceuticals, agrochemicals, or as ligands in catalytic systems due to their water solubility and structural versatility .
Properties
IUPAC Name |
sodium;3-(3-aminophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.Na/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSXXXICUCRMEZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(3-aminophenyl)propanoate typically involves the neutralization of 3-(3-aminophenyl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors where 3-(3-aminophenyl)propanoic acid is reacted with sodium hydroxide under controlled temperature and pH conditions. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Sodium 3-(3-aminophenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Sodium 3-(3-aminophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Amino vs. Hydroxyl vs. Halogen Groups
3-(3-Hydroxyphenyl)propanoic Acid ()
- Structure: Differs by replacing the amino group with a hydroxyl (–OH) at the meta position.
- Properties: Solubility: Moderately soluble in organic solvents (ethanol, DMSO) and weakly in aqueous buffers (1 mg/mL in PBS, pH 7.2) . Biological Activity: Inhibits amyloid-β aggregation (100 µM), reduces bone resorption, and mitigates oxidative stress in erythrocytes .
- Applications: Used in studying polyphenol metabolism and neurodegenerative diseases.
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid ()
- Structure: Chiral amino acid with 3,4-dichloro substituents on the phenyl ring.
- Properties :
Ethyl 3-(2-furyl)propanoate ()
Salt Forms: Sodium Carboxylate vs. Esters
Sodium 3-(3-Aminophenyl)propanoate
- Solubility: Expected high water solubility due to the ionic sodium carboxylate group, similar to sodium 3-(phosphino-methylamino)propanoate derivatives ().
- Applications : Likely used in aqueous-phase catalysis or drug formulations requiring bioavailability.
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate ()
- Structure : Methyl ester with a sulfanyl (–S–) and hydroxy (–OH) group.
- Properties: Lower water solubility compared to sodium salts; ester forms are typically more lipophilic. Applications: Potential use in thiol-mediated drug delivery or as a protease inhibitor scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
